molecular formula C10H19NO2 B13511022 Ethyl 4-(pyrrolidin-3-yl)butanoate

Ethyl 4-(pyrrolidin-3-yl)butanoate

Cat. No.: B13511022
M. Wt: 185.26 g/mol
InChI Key: WQFMACANVHGHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(pyrrolidin-3-yl)butanoate is an organic compound that features a pyrrolidine ring attached to a butanoate esterThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyrrolidin-3-yl)butanoate typically involves the construction of the pyrrolidine ring followed by esterification. One common method involves the reaction of 3-pyrrolidinone with ethyl 4-bromobutanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrrolidin-3-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 4-(pyrrolidin-3-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(pyrrolidin-3-yl)butanoate involves its interaction with specific molecular targets. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(pyrrolidin-3-yl)butanoate is unique due to its specific ester functional group and the position of the pyrrolidine ring. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific synthetic and medicinal applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 4-pyrrolidin-3-ylbutanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)5-3-4-9-6-7-11-8-9/h9,11H,2-8H2,1H3

InChI Key

WQFMACANVHGHCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.